2-(3-Methoxyphenyl)cyclohexanone
Overview
Description
2-(3-Methoxyphenyl)cyclohexanone is an aromatic ketone. It is a clear, colorless liquid. This compound is reported to participate in the synthesis of 9-azamorphinan.
Scientific Research Applications
Analytical Profiling and Biological Matrix Analysis : 2-(3-Methoxyphenyl)cyclohexanone, identified as methoxetamine, was characterized alongside other phencyclidines using various analytical techniques. A method using HPLC-UV and mass spectrometry was developed for its determination in biological matrices like blood, urine, and vitreous humor (De Paoli et al., 2013).
Organophosphorus Chemistry : In a study exploring the reactions of ketones with certain organophosphorus compounds, cyclohexanone (which shares a similar structure to this compound) was reacted to form various compounds. This research provides insights into the potential chemical reactions and derivatives of cyclohexanone-related molecules (Scheibye et al., 1982).
Enantioselective Synthesis : The enantioselective synthesis of compounds derived from cyclohexanone, including those related to this compound, was studied. The research reported anti-selective Mannich-type reactions with high diastereo- and enantioselectivities, indicating potential applications in stereoselective synthesis (Garg & Tanaka, 2020).
Synthesis of Cycloalkanones : A study on microwave-assisted synthesis reported the efficient formation of bis(substituted benzylidene)cycloalkanones using cyclohexanone, demonstrating a method for synthesizing derivatives of such compounds (Zheng et al., 1997).
Pharmacological and Toxicological Analysis : Methoxetamine, a derivative of this compound, was studied for its toxicological impact, including an accidental fatal intoxication case. This research provides insights into the pharmacological effects and potential dangers of such compounds (Wikström et al., 2013).
Synthesis of Diterpenoid Alkaloids : Cyclohexanone derivatives were used in the Mannich reaction to produce compounds useful as starting materials for synthesizing diterpenoid alkaloids. This indicates a potential application in the synthesis of complex organic molecules (Shimizu et al., 1963).
Crystal Structure Analysis : The crystal structure of compounds related to this compound was investigated, providing valuable information for understanding the molecular arrangement and potential applications in material science (Mantelingu et al., 2007).
Properties
IUPAC Name |
2-(3-methoxyphenyl)cyclohexan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c1-15-11-6-4-5-10(9-11)12-7-2-3-8-13(12)14/h4-6,9,12H,2-3,7-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KACQSVYTBQDRGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2CCCCC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60874441 | |
Record name | CYCLOHEXANONE,2-(M-METHOXYPHENYL) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60874441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15547-89-4 | |
Record name | 2-(3-Methoxyphenyl)cyclohexanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15547-89-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(3-Methoxyphenyl)cyclohexanone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015547894 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CYCLOHEXANONE,2-(M-METHOXYPHENYL) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60874441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(3-methoxyphenyl)cyclohexanone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.986 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2-(3-Methoxyphenyl)cyclohexanone in medicinal chemistry?
A: this compound serves as a crucial building block in synthesizing various arylcyclohexylamine compounds. These compounds, including ketamine and phencyclidine analogs, exhibit potent activity as NMDA receptor antagonists. [, , , ] This makes them valuable tools for investigating the role of the NMDA receptor in neurological and psychiatric disorders.
Q2: How do these arylcyclohexylamines interact with the NMDA receptor?
A: Arylcyclohexylamines, derived from this compound, act as non-competitive antagonists of the NMDA receptor. They bind to a distinct site on the receptor, known as the PCP site, which differs from the glutamate binding site. [] This binding prevents the flow of ions through the channel, ultimately inhibiting NMDA receptor function.
Q3: Have any novel arylcyclohexylamines derived from this compound been identified in illicit markets?
A: Yes, recent research has identified several novel arylcyclohexylamines in illegal products. These include methoxetamine (MXE), 3-methoxyeticyclidine, 3-methoxyphencyclidine, methoxpropamine (MXPr), methoxisopropamine (MXiPr), and deoxymethoxetamine (DMXE). [, ] These substances often appear online marketed as "research chemicals" despite lacking thorough safety and efficacy evaluations.
Q4: What analytical techniques are employed to identify and quantify these novel arylcyclohexylamines?
A: Several analytical methods are employed to characterize and quantify these compounds in various matrices. Gas chromatography coupled with mass spectrometry (GC-MS), nuclear magnetic resonance spectroscopy (NMR), and diode array detection are utilized for structural elucidation. [] High-performance liquid chromatography coupled with electrospray tandem mass spectrometry (HPLC-MS/MS) and ultraviolet (UV) detection are valuable tools for quantitative analysis in biological fluids like blood, urine, and vitreous humor. []
Q5: What are the potential implications of the emergence of these novel arylcyclohexylamines?
A: The emergence of these substances raises significant concerns due to their potential for abuse and unknown health risks. Their availability without proper regulatory oversight and limited understanding of their pharmacological profiles necessitate further research to assess their safety and potential long-term consequences. [, , ]
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